N-(4-ethylphenyl)-2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide
Description
N-(4-ethylphenyl)-2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, a nitrophenyl group, and an ethylphenyl group
Properties
Molecular Formula |
C18H17N5O3S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N5O3S/c1-2-12-6-8-14(9-7-12)19-16(24)11-27-18-20-17(21-22-18)13-4-3-5-15(10-13)23(25)26/h3-10H,2,11H2,1H3,(H,19,24)(H,20,21,22) |
InChI Key |
OVTAQUPJXSPASD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound.
Attachment of the Ethylphenyl Group: The final step involves the acylation of the triazole-thiol intermediate with 4-ethylphenyl acetic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of halogen atoms or other electrophiles onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethylphenyl)-2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the nitrophenyl group can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring and nitrophenyl group suggests potential interactions with enzymes and receptors involved in disease pathways.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloproteins. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress pathways. The ethylphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-2-{[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide: Similar structure but with a different position of the nitro group.
N-(4-methylphenyl)-2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N-(4-ethylphenyl)-2-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of the triazole ring, nitrophenyl group, and ethylphenyl group provides a distinct set of chemical properties that can be leveraged in various applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
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